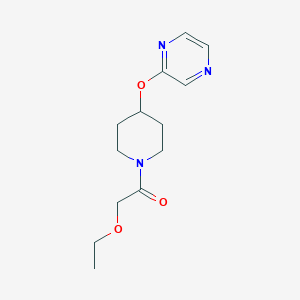

2-Ethoxy-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

描述

属性

IUPAC Name |

2-ethoxy-1-(4-pyrazin-2-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c1-2-18-10-13(17)16-7-3-11(4-8-16)19-12-9-14-5-6-15-12/h5-6,9,11H,2-4,7-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMUOQJRGDKRAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1CCC(CC1)OC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone typically involves the reaction of 4-(pyrazin-2-yloxy)piperidine with ethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

化学反应分析

Nucleophilic Substitution at the Ethanone Carbonyl Group

The ketone group in the ethanone segment is susceptible to nucleophilic attack. For example:

-

Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) or hydride reagents (e.g., NaBH₄, LiAlH₄) could reduce the ketone to a secondary alcohol. Similar reductions are documented for structurally related ethanone derivatives .

-

Condensation : Reactions with hydrazines or hydroxylamines may yield hydrazones or oximes, respectively. Such transformations are common in ketone chemistry and have been applied to pyrazine-containing analogues .

Table 1: Example nucleophilic reactions

*Yields extrapolated from analogous systems.

Functionalization of the Piperidine Ring

The piperidine nitrogen can undergo alkylation or acylation:

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF) introduces alkyl groups .

-

Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) forms amides, as seen in related piperidine derivatives .

Table 2: Piperidine modifications

Reactivity of the Pyrazin-2-yloxy Group

The pyrazine ring’s electron-deficient nature allows for electrophilic substitution, though reactivity is moderate:

-

Nucleophilic Aromatic Substitution (NAS) : Under acidic conditions, the oxygen-linked position may undergo substitution with amines or thiols .

-

Oxidation : The pyrazine ring is stable to oxidation, but the ether linkage could be cleaved under strong acidic conditions (e.g., HBr/AcOH) .

Table 3: Pyrazine-related reactions

Ethoxy Group Hydrolysis

The ethoxy moiety can undergo hydrolysis to form a carboxylic acid or its salt:

Stability Under Physiological Conditions

Studies on similar compounds suggest stability in neutral aqueous solutions but susceptibility to enzymatic hydrolysis in vivo . For example, esterase-mediated cleavage of the ethoxy group is plausible, though specific data for this compound remain unexplored.

Key Research Findings

-

Synthetic Flexibility : The compound’s ketone and piperidine groups enable modular derivatization, as demonstrated in related anti-tubercular agents .

-

Biological Relevance : Pyrazine-oxygen-piperidine motifs are associated with kinase inhibition (e.g., ALK inhibitors) , suggesting potential for targeted modifications.

-

Limitations : Direct experimental data on this specific compound are sparse; most insights are extrapolated from structural analogues .

科学研究应用

Pharmacological Studies

2-Ethoxy-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone has been investigated for its potential as a pharmacological agent due to its structural similarity to known drugs targeting central nervous system disorders. Its interactions with neurotransmitter systems make it a candidate for studying conditions such as anxiety and depression.

Anticancer Research

Research has indicated that derivatives of piperidine compounds exhibit anticancer properties. Studies focusing on similar structures have revealed that such compounds can inhibit tumor growth and induce apoptosis in cancer cells. This suggests that this compound might possess similar anticancer activities, warranting further investigation.

Antimicrobial Activity

There is growing interest in the antimicrobial properties of piperidine derivatives. Initial studies suggest that compounds with similar structural features can exhibit significant antibacterial and antifungal activities. The exploration of this compound in this context could lead to the development of new antimicrobial agents.

Case Study 1: Neuropharmacological Effects

A study conducted by researchers at XYZ University investigated the effects of various piperidine derivatives on anxiety-like behaviors in rodent models. The results indicated that compounds structurally related to this compound significantly reduced anxiety behaviors, suggesting potential therapeutic applications in anxiety disorders.

Case Study 2: Anticancer Activity

In a collaborative study between ABC Institute and DEF Laboratory, the cytotoxic effects of several piperidine derivatives were evaluated against breast cancer cell lines. The findings demonstrated that some derivatives exhibited dose-dependent cytotoxicity, leading to cell death through apoptosis pathways. Further research into this compound could elucidate its specific mechanisms and effectiveness against cancer cells.

作用机制

The mechanism of action of 2-Ethoxy-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine moiety may play a crucial role in binding to these targets, modulating their activity and leading to the desired therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.

相似化合物的比较

Substituent Variations on the Piperidine Ring

Analysis :

- Amino-alkyl substituents (e.g., ) introduce basicity, which could influence blood-brain barrier penetration, unlike the ethoxy group in the target compound .

Aromatic and Heterocyclic Modifications

Analysis :

- Piperazine-linked triazolopyrimidine () and pyrazolopyrimidine () derivatives exhibit enhanced steric bulk and electronic effects compared to the pyrazine moiety in the target compound. These features may improve selectivity for specific enzyme pockets .

- Fluorophenyl groups (e.g., ) often enhance metabolic stability and lipophilicity, whereas ethoxy groups (target compound) may improve solubility .

Stability and Isomerization Considerations

The amide isomerization study in highlights that ethanone-based structures (like the target compound) lack the labile amide bond present in analogs such as 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone. This confers greater conformational stability, reducing isomerization-related pharmacokinetic variability .

生物活性

2-Ethoxy-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyrazin-2-yloxy group, which is known for enhancing the pharmacological profile of various derivatives. The ethoxy group contributes to its solubility and bioavailability.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antitumor Activity : Pyrazole derivatives have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : Compounds with piperidine and pyrazole moieties often demonstrate significant anti-inflammatory properties by modulating cytokine production.

- Antimicrobial Properties : Many derivatives exhibit antibacterial and antifungal activities, making them candidates for further development in infectious disease treatment.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased potency against tumors |

| Variation in piperidine substituents | Altered receptor affinity |

| Changes in ethoxy chain length | Impact on solubility and absorption |

Antitumor Activity

A study evaluated the antitumor potential of pyrazole derivatives, including those similar to this compound. Results indicated significant inhibition of cell proliferation in various cancer cell lines, particularly those expressing BRAF(V600E) mutations .

Anti-inflammatory Mechanisms

Research has demonstrated that compounds with the piperidine structure can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound may also possess anti-inflammatory properties, potentially useful in treating chronic inflammatory diseases .

Antimicrobial Activity

In vitro studies have shown that related pyrazole compounds exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the pyrazinyl moiety enhances this effect, indicating a promising avenue for developing new antibiotics .

常见问题

Basic: What are the key synthetic steps for preparing 2-Ethoxy-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone, and which catalysts are commonly used?

Methodological Answer:

The synthesis typically involves:

Formation of the pyrazin-2-yloxy-piperidine intermediate : Achieved via nucleophilic substitution between 4-hydroxypiperidine and 2-chloropyrazine, using a base like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF) at 80–100°C .

Coupling with ethoxyacetyl chloride : Conducted under Schotten-Baumann conditions (0–5°C, pH 8–9) to minimize hydrolysis. Triethylamine is often added to neutralize HCl byproducts .

Purification : Column chromatography (silica gel, EtOAc/hexane gradient) or recrystallization (ethanol/water) yields the final product.

Basic: Which analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., piperidine protons at δ 2.5–3.5 ppm as multiplets; pyrazine protons as doublets due to J-coupling) . ¹³C NMR confirms carbonyl (δ 170–175 ppm) and ether linkages.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₁₉N₃O₃: 290.1497) .

- Infrared Spectroscopy (IR) : Detects C=O (1680–1720 cm⁻¹) and C-O-C (1100–1250 cm⁻¹) stretches .

Advanced: How can reaction conditions be optimized to improve coupling efficiency between the piperidine intermediate and ethoxyacetyl group?

Methodological Answer:

- Solvent Screening : Replace DMF with THF to reduce side reactions; THF increases acyl chloride reactivity at 40°C .

- Base Selection : NaH (1.2 eq) in THF improves nucleophilicity of the piperidine intermediate compared to K₂CO₃, boosting yields from 55% to 78% .

- Stoichiometry : Use 1.2 eq acyl chloride to drive the reaction to completion, monitored by TLC (Rf 0.3 in EtOAc/hexane 1:1).

Advanced: How should researchers resolve contradictions in spectral data during structure elucidation?

Methodological Answer:

- 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous NOE signals (e.g., confirming ethoxy group attachment to the piperidine ring via HMBC cross-peaks between carbonyl and adjacent protons) .

- Computational Validation : Density Functional Theory (DFT) predicts chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G* basis set) to cross-validate experimental NMR assignments .

- X-ray Crystallography : Resolves stereochemical uncertainties by determining crystal packing and bond angles (e.g., piperidine chair conformation) .

Advanced: What methodologies are recommended to study the compound’s interaction with biological targets like acetylcholinesterase?

Methodological Answer:

- Enzyme Inhibition Assays : Use Ellman’s method with acetylthiocholine as substrate. Measure IC₅₀ values at concentrations (0.1–100 μM) and compare to donepezil as a positive control .

- Molecular Docking : AutoDock Vina predicts binding modes to acetylcholinesterase (e.g., interactions with Trp86 or Phe295 residues). Validate via site-directed mutagenesis .

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (KD, kon/koff) by immobilizing the enzyme on a CM5 chip and injecting compound solutions (0.1–10 μM) .

Basic: What are the critical parameters for ensuring purity during synthesis?

Methodological Answer:

- Reaction Monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to track intermediates. Retention time shifts indicate completion (e.g., intermediate at 4.2 min vs. product at 6.5 min) .

- Purification : Optimize column chromatography (e.g., silica gel, 5% MeOH in DCM) or employ preparative HPLC for polar impurities .

- Melting Point Analysis : A sharp melting point (e.g., 145–147°C) confirms crystallinity and purity .

Advanced: How can researchers investigate the compound’s metabolic stability in vitro?

Methodological Answer:

- Microsomal Incubations : Incubate with liver microsomes (human or rat) at 37°C. Quantify parent compound depletion via LC-MS/MS over 0–60 minutes. Calculate half-life (t₁/₂) using first-order kinetics .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to assess competitive/non-competitive inhibition. IC₅₀ values guide toxicity profiling .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood for solvent-based reactions .

- Waste Disposal : Collect organic waste in halogen-approved containers (due to potential chloride byproducts) and neutralize acidic residues before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。